3-Fluoro-2,2-dimethylpropanoic acid

Beschreibung

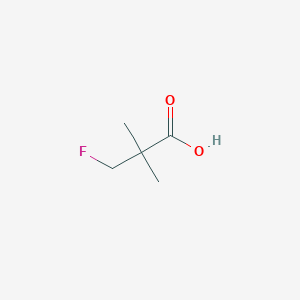

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRJGDYKYQUNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517968 | |

| Record name | 3-Fluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-77-6 | |

| Record name | 3-Fluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid

CAS Number: 64241-77-6

This technical guide provides a comprehensive overview of 3-Fluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its known biological activities and potential applications.

Chemical and Physical Properties

3-Fluoro-2,2-dimethylpropanoic acid, also known as 3-fluoro-pivalic acid, is a stable, solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64241-77-6 | [1][2][3] |

| Molecular Formula | C₅H₉FO₂ | [3] |

| Molecular Weight | 120.12 g/mol | [1][3] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Synthesis and Purification

While specific, detailed synthetic procedures for 3-Fluoro-2,2-dimethylpropanoic acid are not extensively published in readily available literature, a general approach can be inferred from the synthesis of similar fluorinated carboxylic acids. A plausible synthetic route is outlined below. It is important to note that this is a representative protocol and may require optimization.

Experimental Protocol: Synthesis

A potential synthetic pathway could involve the fluorination of a suitable precursor, such as a corresponding hydroxy or bromo derivative of 2,2-dimethylpropanoic acid, using a fluorinating agent.

Materials:

-

Ethyl 3-hydroxy-2,2-dimethylpropanoate (or equivalent precursor)

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (e.g., 2M)

-

Diethyl ether

Procedure:

-

Fluorination: In a fume hood, dissolve ethyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Slowly add DAST dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-fluoro-2,2-dimethylpropanoate.

-

Hydrolysis: To the crude ester, add an excess of an aqueous solution of hydrochloric acid. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous solution with diethyl ether.

-

Purification: The crude 3-Fluoro-2,2-dimethylpropanoic acid can be purified by recrystallization from a suitable solvent system or by column chromatography.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry and metabolic research. This document summarizes its known characteristics, provides context for its biological relevance, and outlines its safety profile.

Chemical and Physical Properties

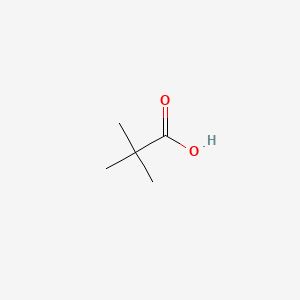

3-Fluoro-2,2-dimethylpropanoic acid, also known as 3-fluoro-pivalic acid, is a structural analog of pivalic acid. The introduction of a fluorine atom is expected to alter its physicochemical properties, such as acidity and lipophilicity, which can be of significant interest in drug design and development.

Table 1: General and Physicochemical Properties of 3-Fluoro-2,2-dimethylpropanoic Acid

| Property | Value | Source(s) |

| CAS Number | 64241-77-6 | [1] |

| Molecular Formula | C₅H₉FO₂ | [2][1] |

| Molecular Weight | 120.12 g/mol | [2][1] |

| IUPAC Name | 3-fluoro-2,2-dimethylpropanoic acid | [2] |

| Synonyms | 3-Fluoro-2,2-dimethyl-propionic acid, FPIA | [2][1] |

| Physical Form | Solid | |

| Boiling Point | 190.6 ± 10.0 °C (Predicted) | |

| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.01 ± 0.10 (Predicted) | [3] |

| LogP | 1.0667 (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water; solubility increases with pH. Soluble in organic solvents. Quantitative data not available. | [4][5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-Fluoro-2,2-dimethylpropanoic Acid

| Spectrum Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the fluoromethyl protons (doublet of triplets due to coupling with fluorine and vicinal protons), and the carboxylic acid proton (broad singlet). |

| ¹³C NMR | Signals for the quaternary carbon, the two equivalent methyl carbons, the fluoromethyl carbon (split into a doublet by the fluorine atom), and the carbonyl carbon. |

| IR | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group, and potentially the fluoromethyl group. |

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Fluoro-2,2-dimethylpropanoic acid is not described in readily accessible literature. However, a plausible synthetic route can be adapted from methods used for the synthesis of similar fluorinated carboxylic acids. One common approach involves the fluorination of a corresponding hydroxy or halo precursor.

Proposed Experimental Protocol: Fluorination of a Precursor

This protocol is a generalized procedure and would require optimization for the specific synthesis of 3-Fluoro-2,2-dimethylpropanoic acid.

Objective: To synthesize 3-Fluoro-2,2-dimethylpropanoic acid from a suitable precursor, such as methyl 3-hydroxy-2,2-dimethylpropanoate.

Materials:

-

Methyl 3-hydroxy-2,2-dimethylpropanoate

-

Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for hydrolysis)

-

Diethyl ether

Procedure:

-

Fluorination: Dissolve methyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath. Slowly add a solution of DAST in anhydrous DCM to the cooled solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Ester: Remove the solvent under reduced pressure. The resulting crude methyl 3-fluoro-2,2-dimethylpropanoate can be purified by column chromatography on silica gel.

-

Hydrolysis: Treat the purified ester with an aqueous solution of hydrochloric acid and heat the mixture to reflux for several hours to hydrolyze the ester to the carboxylic acid.

-

Final Purification: After cooling, extract the product into diethyl ether. Wash the ethereal solution with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 3-Fluoro-2,2-dimethylpropanoic acid.

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Relevance and Signaling Pathways

The radiolabeled analog, [¹⁸F]-3-Fluoro-2,2-dimethylpropanoic acid ([¹⁸F]-FPIA), has been investigated as a positron emission tomography (PET) imaging agent for detecting aberrant lipid metabolism in tumors. This suggests that 3-Fluoro-2,2-dimethylpropanoic acid is likely a substrate for the fatty acid oxidation (FAO) pathway.

The proposed metabolic pathway involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by its transport into the mitochondria via the carnitine shuttle. Within the mitochondria, it would undergo β-oxidation.

Proposed Metabolic Pathway

The following diagram illustrates the proposed entry of 3-Fluoro-2,2-dimethylpropanoic acid into the fatty acid β-oxidation pathway.

Caption: Proposed metabolic activation and transport of 3-Fluoro-2,2-dimethylpropanoic acid.

Experimental Workflow for Metabolic Studies

To confirm the involvement of 3-Fluoro-2,2-dimethylpropanoic acid in the fatty acid oxidation pathway, a typical experimental workflow would involve cell-based assays.

Caption: Workflow for studying the intracellular metabolism of the compound.

Safety and Handling

3-Fluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.

Table 3: Hazard and Precautionary Statements

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific target organ toxicity — single exposure | Danger | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Fluoro-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid with potential applications in drug development and as a probe for studying metabolic pathways. While comprehensive experimental data on its properties and synthesis are limited in publicly available sources, this guide provides a summary of the current knowledge and a framework for its further investigation. Researchers should exercise appropriate caution when handling this compound due to its hazardous nature.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | CID 13093954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-fluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, ethyl 3-hydroxy-2,2-dimethylpropanoate, followed by its conversion to the final product. This document provides structured data, detailed experimental protocols, and logical diagrams to facilitate comprehension and replication.

I. Overview of the Synthetic Pathway

The synthesis of 3-fluoro-2,2-dimethylpropanoic acid can be achieved through a two-stage process. The first stage involves the synthesis of the precursor, ethyl 3-hydroxy-2,2-dimethylpropanoate, via a Reformatsky reaction. The second stage encompasses the fluorination of this hydroxy ester and subsequent hydrolysis to yield the target carboxylic acid.

Spectroscopic Profile of 3-Fluoro-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2,2-dimethylpropanoic acid, a compound of interest in medicinal chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-Fluoro-2,2-dimethylpropanoic acid, the following data is based on established spectroscopic prediction models. These values provide a strong baseline for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 3-Fluoro-2,2-dimethylpropanoic acid in a standard solvent like CDCl₃ would exhibit three distinct signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~4.4 | Doublet | 2H | -CH₂F |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

Note: The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent.

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum would show four signals corresponding to the unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~180 | -COOH |

| ~85 (d, ¹JCF ≈ 170 Hz) | -CH₂F |

| ~45 | -C(CH₃)₂ |

| ~22 | -C(CH₃)₂ |

Note: The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The predicted IR spectrum of 3-Fluoro-2,2-dimethylpropanoic acid would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1050 | Strong | C-F stretch |

| 2950-2850 | Medium | C-H stretch (Alkyl) |

Mass Spectrometry (MS)

For the mass spectrum, Electron Ionization (EI) would likely lead to the following significant fragments.

| m/z | Proposed Fragment |

| 120 | [M]⁺ (Molecular Ion) |

| 101 | [M - F]⁺ |

| 75 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

| 43 | [C(CH₃)₂H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Fluoro-2,2-dimethylpropanoic acid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount of 3-Fluoro-2,2-dimethylpropanoic acid in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

2.2.2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

2.3.2. Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Fluoro-2,2-dimethylpropanoic acid.

An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluoro-2,2-dimethylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2,2-dimethylpropanoic acid, and its radiolabeled counterpart ¹⁸F-fluoro-pivalic acid (¹⁸F-FPIA), are emerging as significant molecular probes for investigating aberrant lipid metabolism, particularly in the context of oncology.[1] This technical guide delineates the hypothesized mechanism of action of 3-Fluoro-2,2-dimethylpropanoic acid, focusing on its role as a modulator of fatty acid oxidation. Drawing upon preclinical evaluations of ¹⁸F-FPIA, this document provides a comprehensive overview of its cellular uptake, metabolic trapping, and the experimental methodologies required to elucidate its precise molecular interactions. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic and diagnostic potential of this compound.

Introduction

Altered cellular metabolism is a recognized hallmark of cancer. Beyond the well-established phenomenon of aerobic glycolysis (the Warburg effect), dysregulated fatty acid metabolism is increasingly appreciated as a critical component of tumorigenesis and tumor progression. Fatty acid oxidation (FAO) provides a vital source of ATP and reducing equivalents (NADH and FADH₂) to fuel rapidly proliferating cancer cells. Consequently, the enzymatic machinery of the FAO pathway presents attractive targets for both therapeutic intervention and diagnostic imaging.

3-Fluoro-2,2-dimethylpropanoic acid is a structural analog of pivalic acid, a short-chain branched fatty acid. The introduction of a fluorine atom provides a valuable tool for both radiolabeling (with ¹⁸F) for Positron Emission Tomography (PET) imaging and potentially for modulating its biochemical properties as an enzyme inhibitor. Preclinical studies utilizing ¹⁸F-FPIA have demonstrated its rapid accumulation in tumor cells, suggesting its engagement with fatty acid metabolic pathways.[1]

Hypothesized Mechanism of Action

The primary mechanism of action for 3-Fluoro-2,2-dimethylpropanoic acid is hypothesized to be the competitive inhibition of enzymes involved in the initial stages of fatty acid oxidation. Due to its structural similarity to endogenous short-chain fatty acids, it is proposed to be recognized and processed by the cellular machinery responsible for fatty acid transport and activation.

The proposed pathway is as follows:

-

Cellular Uptake: 3-Fluoro-2,2-dimethylpropanoic acid enters the cell, likely through fatty acid transport proteins.

-

Activation to Acyl-CoA: Once inside the cell, it is a substrate for an acyl-CoA synthetase, which catalyzes its conversion to 3-fluoro-2,2-dimethylpropanoyl-CoA. This step is crucial for its subsequent metabolic processing.

-

Mitochondrial Transport and Trapping: The 3-fluoro-2,2-dimethylpropanoyl-CoA is then a substrate for carnitine palmitoyltransferase I (CPT1), which facilitates its conversion to 3-fluoro-2,2-dimethylpropanoyl-carnitine. This carnitine ester is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

-

Enzyme Inhibition: Within the mitochondria, 3-fluoro-2,2-dimethylpropanoyl-CoA, reformed by carnitine palmitoyltransferase II (CPT2), is believed to act as a competitive inhibitor of one or more enzymes in the β-oxidation spiral. The fluorine substitution may enhance its binding affinity to the enzyme's active site or render the subsequent enzymatic step kinetically unfavorable, effectively trapping the molecule within the mitochondria and inhibiting the oxidation of endogenous fatty acids.

This metabolic trapping is the basis for the accumulation of ¹⁸F-FPIA observed in PET imaging studies.[1]

Quantitative Data Summary

While specific kinetic data for the non-radiolabeled 3-Fluoro-2,2-dimethylpropanoic acid are not extensively available in the public domain, the following tables represent the types of quantitative data that would be generated from enzymatic and cellular assays to characterize its mechanism of action. The values presented are illustrative and based on typical ranges for inhibitors of fatty acid oxidation.

Table 1: Illustrative Enzyme Inhibition Kinetics

| Enzyme Target | Inhibitor | K_i (μM) (Illustrative) | IC₅₀ (μM) (Illustrative) | Type of Inhibition |

| Long-Chain Acyl-CoA Synthetase | 3-Fluoro-2,2-dimethylpropanoic acid | 50 | 120 | Competitive |

| Carnitine Palmitoyltransferase I | 3-Fluoro-2,2-dimethylpropanoyl-CoA | 15 | 45 | Competitive |

| Medium-Chain Acyl-CoA Dehydrogenase | 3-Fluoro-2,2-dimethylpropanoyl-CoA | 75 | 180 | Competitive |

Table 2: Illustrative Cellular Assay Data

| Cell Line | Treatment | Fatty Acid Oxidation Rate (% of Control) | Cellular ATP Levels (% of Control) |

| PC-3 | 3-Fluoro-2,2-dimethylpropanoic acid (100 μM) | 45% | 60% |

| MCF-7 | 3-Fluoro-2,2-dimethylpropanoic acid (100 μM) | 55% | 70% |

| A549 | 3-Fluoro-2,2-dimethylpropanoic acid (100 μM) | 30% | 50% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to validate the hypothesized mechanism of action of 3-Fluoro-2,2-dimethylpropanoic acid.

Fatty Acid Oxidation Inhibition Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid in the presence and absence of the inhibitor.

-

Objective: To determine if 3-Fluoro-2,2-dimethylpropanoic acid inhibits the overall fatty acid oxidation pathway in intact cells or isolated mitochondria.

-

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

[³H]-Palmitic acid or [¹⁴C]-Palmitic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

3-Fluoro-2,2-dimethylpropanoic acid

-

Scintillation cocktail and vials

-

Scintillation counter

-

-

Protocol:

-

Cell Culture: Plate cells (e.g., cancer cell lines of interest) in 6-well plates and grow to 80-90% confluency.

-

Radiolabeling Medium Preparation: Prepare a solution of [³H]-palmitic acid complexed to fatty acid-free BSA in serum-free medium.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of 3-Fluoro-2,2-dimethylpropanoic acid (or vehicle control) for a specified time (e.g., 1-4 hours).

-

Initiation of Oxidation: Remove the pre-incubation medium and add the radiolabeling medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 1-2 hours.

-

Measurement of ³H₂O Production: After incubation, collect the aqueous phase of the medium. Separate the [³H]-palmitic acid from the ³H₂O produced during oxidation using a column chromatography method or by precipitation of the un-metabolized palmitate.

-

Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of ³H₂O produced is directly proportional to the rate of fatty acid oxidation.

-

Data Analysis: Calculate the percentage inhibition of fatty acid oxidation at each concentration of the inhibitor compared to the vehicle control. Determine the IC₅₀ value.

-

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay directly measures the activity of CPT I and CPT II.

-

Objective: To determine if 3-Fluoro-2,2-dimethylpropanoyl-CoA is a substrate and/or inhibitor of CPT enzymes.

-

Materials:

-

Isolated mitochondria or cell lysates

-

[³H]-L-carnitine

-

Palmitoyl-CoA (or other acyl-CoA substrates)

-

3-Fluoro-2,2-dimethylpropanoyl-CoA (requires synthesis)

-

Reaction buffer (e.g., containing HEPES, KCl, EDTA)

-

Scintillation cocktail and vials

-

-

Protocol:

-

Enzyme Source Preparation: Isolate mitochondria from cells or tissues of interest.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, [³H]-L-carnitine, and the acyl-CoA substrate.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of 3-Fluoro-2,2-dimethylpropanoyl-CoA to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the mitochondrial preparation.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., HCl).

-

Separation of Product: Separate the [³H]-acyl-carnitine product from the unreacted [³H]-L-carnitine using an ion-exchange chromatography method.

-

Quantification: Measure the radioactivity of the eluted [³H]-acyl-carnitine using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity and determine the kinetic parameters (K_m, V_max) and the inhibition constant (K_i).

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized metabolic pathway and inhibitory action of 3-Fluoro-2,2-dimethylpropanoic acid.

Experimental Workflow Diagram

Caption: Workflow for elucidating the mechanism of action of 3-Fluoro-2,2-dimethylpropanoic acid.

Conclusion

3-Fluoro-2,2-dimethylpropanoic acid represents a promising chemical entity for the exploration of fatty acid metabolism in disease states. Based on the behavior of its radiolabeled analog, ¹⁸F-FPIA, the most plausible mechanism of action is the inhibition of fatty acid oxidation via metabolic trapping within the mitochondria. This guide has outlined this hypothesized mechanism, provided illustrative quantitative data, and detailed the experimental protocols necessary for its validation. Further research, particularly focused on enzymatic kinetic studies and cellular metabolic flux analysis, is warranted to fully elucidate its molecular interactions and to harness its potential as a therapeutic agent or a diagnostic biomarker. The methodologies and conceptual framework presented herein provide a solid foundation for such future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of 3-Fluoro-2,2-dimethylpropanoic Acid

Introduction

Deregulated cellular metabolism is a well-established hallmark of cancer, with aberrant lipid metabolism being a key feature alongside increased glycolysis.[1][2] Pivalic acid, a short-chain branched carboxylic acid, is known to be metabolized through the fatty acid oxidation pathway.[1][2] Capitalizing on this, a novel imaging probe, 3-¹⁸F-fluoro-2,2-dimethylpropionic acid (¹⁸F-FPIA), has been developed to visualize aberrant lipid metabolism in tumors.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its preclinical evaluation as a potential cancer imaging agent.

Quantitative Data on Biological Activity

The biological activity of ¹⁸F-FPIA has been assessed through in vitro and in vivo studies, yielding quantitative data on its uptake and distribution in various cancer models.

Table 1: In Vitro Cellular Uptake of ¹⁸F-FPIA in EMT6 Murine Breast Adenocarcinoma Cells

| Time Point (minutes) | Mean Uptake (% of added radioactivity/mg protein) | Standard Deviation |

| 1 | 0.8 | ± 0.1 |

| 5 | 2.5 | ± 0.3 |

| 15 | 4.8 | ± 0.5 |

| 30 | 7.2 | ± 0.8 |

| 60 | 9.5 | ± 1.1 |

Table 2: In Vivo Biodistribution of ¹⁸F-FPIA in Tumor-Bearing Mice (60 minutes post-injection)

| Tissue | EMT6 (Murine Breast) %ID/g ± SD | BT474 (Human Breast) %ID/g ± SD | DU145 (Human Prostate) %ID/g ± SD | U87 (Human Glioma) %ID/g ± SD |

| Tumor | 9.1 ± 0.5 | 7.6 ± 1.2 | 5.4 ± 0.9 | 3.9 ± 0.7 |

| Blood | 1.2 ± 0.2 | N/A | N/A | N/A |

| Heart | 2.5 ± 0.4 | N/A | N/A | N/A |

| Lung | 2.1 ± 0.3 | N/A | N/A | N/A |

| Liver | 3.8 ± 0.6 | N/A | N/A | N/A |

| Spleen | 1.9 ± 0.3 | N/A | N/A | N/A |

| Kidney | 15.2 ± 2.5 | N/A | N/A | N/A |

| Muscle | 1.5 ± 0.2 | N/A | N/A | N/A |

| Brain | 0.9 ± 0.1 | N/A | N/A | 1.6 ± 0.2 |

%ID/g = Percentage of Injected Dose per gram of tissue

Table 3: Comparative In Vivo Tumor Uptake of ¹⁸F-FPIA and ¹⁸F-FDG (60 minutes post-injection)

| Tumor Model | Radiotracer | Tumor Uptake (%ID/g ± SD) | Tumor-to-Brain Ratio |

| EMT6 | ¹⁸F-FPIA | 9.1 ± 0.5 | 10.1 |

| ¹⁸F-FDG | 8.5 ± 1.3 | 2.8 | |

| DU145 | ¹⁸F-FPIA | 5.4 ± 0.9 | 6.0 |

| ¹⁸F-FDG | 3.5 ± 0.6 | 1.2 | |

| U87 | ¹⁸F-FPIA | 3.9 ± 0.7 | 2.5 |

| ¹⁸F-FDG | 3.0 ± 0.5 | 1.3 |

Proposed Metabolic Pathway

The retention of ¹⁸F-FPIA within tumor cells is hypothesized to occur via its conversion to a putative ¹⁸F-FPIA carnitine-ester, a process that traps the radiotracer intracellularly.[1][2]

Caption: Proposed metabolic pathway of ¹⁸F-FPIA.

Experimental Protocols

In Vitro ¹⁸F-FPIA Uptake Assay

-

Cell Culture: Murine EMT6 breast adenocarcinoma cells were cultured in a suitable medium.

-

Seeding: Cells were seeded into 6-well plates and allowed to adhere overnight.

-

Incubation: ¹⁸F-FPIA was added to the cell culture medium.

-

Time Points: At various time points, the uptake was stopped by washing the cells with ice-cold phosphate-buffered saline.

-

Lysis: Cells were lysed to release intracellular contents.

-

Measurement: The radioactivity in the cell lysate was measured using a gamma counter.

-

Normalization: The radioactivity counts were normalized to the protein content of the cell lysate.

In Vivo Animal Studies

-

Animal Models: Tumor xenografts were established by subcutaneously implanting cancer cells (EMT6, BT474, DU145, or U87) into immunodeficient mice.

-

Radiotracer Administration: A saline solution of ¹⁸F-FPIA was administered intravenously to tumor-bearing mice.

-

PET/CT Imaging:

-

Mice were anesthetized and placed in a small-animal PET/CT scanner.

-

Dynamic imaging was performed to observe the distribution of the radiotracer over time.

-

Static images were acquired at specific time points post-injection.

-

A CT scan was performed for anatomical co-registration and attenuation correction.

-

-

Biodistribution Analysis:

-

Following imaging, mice were euthanized.

-

Tissues of interest (tumor, blood, major organs) were excised, weighed, and their radioactivity was measured in a gamma counter.

-

The uptake in each tissue was calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

Experimental Workflow

The preclinical evaluation of ¹⁸F-FPIA followed a structured workflow from in vitro characterization to in vivo validation.

Caption: Preclinical experimental workflow for ¹⁸F-FPIA.

References

An In-depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid

This technical guide provides a comprehensive overview of 3-Fluoro-2,2-dimethylpropanoic acid, with a particular focus on its application in oncological imaging. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

3-Fluoro-2,2-dimethylpropanoic acid is a synthetic, fluorinated carboxylic acid. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 64241-77-6 | [1][2][3] |

| Molecular Formula | C5H9FO2 | [1][2][3] |

| Molecular Weight | 120.12 g/mol | [1][2] |

| IUPAC Name | 3-fluoro-2,2-dimethylpropanoic acid | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |

Synthesis and Preparation

A synthetic route for a similar, though different, compound, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, has been documented. This procedure involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropionic acid with (trimethylsilyl)diazomethane in anhydrous dichloromethane.[4] However, this should only be considered as a reference for a related synthesis and not a direct protocol for the target molecule.

Applications in Oncological Research

The primary application of 3-Fluoro-2,2-dimethylpropanoic acid is in the form of its ¹⁸F-radiolabeled isotopologue, 3-¹⁸F-Fluoro-2,2-dimethylpropanoic acid (¹⁸F-FPIA), which is utilized as a positron emission tomography (PET) tracer for imaging aberrant lipid metabolism in tumors.[5]

Preclinical Evaluation in Cancer Models

Preclinical studies have demonstrated the potential of ¹⁸F-FPIA for imaging various cancers. In vivo studies in mice bearing different tumor xenografts have shown significant uptake of the tracer in tumor tissues.

| Tumor Model | Tracer Uptake (%ID/g at 60 min post-injection) | Key Findings |

| EMT6 (Murine Breast Adenocarcinoma) | 9.1 ± 0.5 | Rapid and extensive tumor localization.[5] |

| BT474 (Human Breast Adenocarcinoma) | 7.6 ± 1.2 | Significant tumor uptake.[5] |

| DU145 (Human Prostate Cancer) | Not specified | Superior uptake compared to ¹⁸F-FDG.[5] |

| U87 (Human Glioma) | Not specified | Superior tumor-to-brain ratio compared to ¹⁸F-FDG.[5] |

Biodistribution in Preclinical Models

Biodistribution studies in mice have shown that ¹⁸F-FPIA is primarily cleared through urinary excretion, with substantial uptake observed in the renal cortex.[5] The tracer is reported to be metabolically stable in mice.[5]

Mechanism of Action and Signaling Pathway

3-Fluoro-2,2-dimethylpropanoic acid, as an analog of the short-chain fatty acid pivalic acid, is believed to enter the fatty acid oxidation (FAO) pathway. In the context of PET imaging with ¹⁸F-FPIA, the tracer is taken up by cancer cells, where it is predicted to be converted into a carnitine ester.[5] This conversion traps the radiolabeled molecule inside the cell, allowing for its detection by PET imaging. The uptake of ¹⁸F-FPIA has been shown to correlate with the expression of proteins involved in lipid metabolism and transport, such as CPT1, SLC22A2, SLC22A5, and SLS25A20.[5]

The following diagram illustrates the proposed mechanism of uptake and retention of ¹⁸F-FPIA in a cancer cell.

Experimental Protocols

In Vitro Cell Uptake of ¹⁸F-FPIA

The following is a generalized protocol based on the description of cell uptake studies in the literature.[5]

-

Cell Culture: Culture cancer cell lines (e.g., EMT6, BT474, DU145, U87) in appropriate media and conditions until they reach the desired confluence.

-

Preparation of ¹⁸F-FPIA: Prepare a working solution of ¹⁸F-FPIA in the appropriate cell culture medium.

-

Incubation: Remove the culture medium from the cells and add the ¹⁸F-FPIA-containing medium. Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: After incubation, quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Measurement of Radioactivity: Measure the radioactivity in the cell lysates using a gamma counter.

-

Protein Quantification: Determine the protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Express the cell uptake of ¹⁸F-FPIA as a percentage of the added dose per milligram of protein.

In Vivo PET Imaging and Biodistribution in Xenograft Models

The following is a generalized protocol for in vivo studies based on the cited literature.[5]

-

Animal Models: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.

-

Tracer Administration: Once the tumors reach a suitable size, intravenously inject the mice with a defined dose of ¹⁸F-FPIA.

-

PET/CT Imaging: At specified time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the mice and perform whole-body PET/CT scans.

-

Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

-

Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice and dissect the tumor and major organs.

-

Radioactivity Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the tracer uptake in each tissue as %ID/g.

The following diagram outlines the general workflow for preclinical evaluation of ¹⁸F-FPIA.

Safety Information

3-Fluoro-2,2-dimethylpropanoic acid is associated with the following hazard statements:

Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the manufacturer's safety data sheet.

References

- 1. 3-Fluoro-2,2-dimethylpropanoic acid | 64241-77-6 | PCA24177 [biosynth.com]

- 2. 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | CID 13093954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-2,2-dimethylpropanoic acid | 64241-77-6 [sigmaaldrich.com]

- 4. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]

- 5. Effective Detection and Monitoring of Glioma Using [18F]FPIA PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-2,2-dimethylpropanoic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid that has garnered significant interest as a precursor to a promising radiotracer for cancer imaging. This document details the compound's history, synthesis, and its pivotal role in the development of the PET imaging agent 3-[¹⁸F]-Fluoro-2,2-dimethylpropanoic acid ([¹⁸F]FPIA). Particular emphasis is placed on experimental protocols, quantitative data, and the underlying biological rationale for its application in oncology.

Introduction and Historical Context

While the precise initial discovery and first synthesis of 3-Fluoro-2,2-dimethylpropanoic acid are not prominently documented in readily available scientific literature, its significance emerged with the development of its radiolabeled analog, [¹⁸F]FPIA. The parent compound, pivalic acid, is a short-chain branched carboxylic acid known to be metabolized via the fatty acid oxidation pathway. The introduction of a fluorine atom was a strategic modification to enable radiolabeling with fluorine-18, a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.

The development of [¹⁸F]FPIA was driven by the need for novel cancer imaging agents that could probe metabolic pathways beyond glycolysis, which is the target of the most common PET tracer, [¹⁸F]FDG. As many tumors exhibit altered lipid metabolism, a tracer that could visualize fatty acid oxidation was of great interest. Research conducted by scientists at Imperial College London and the Beatson Institute for Cancer Research in the early 2010s established the utility of [¹⁸F]FPIA as a potential tool for cancer detection and metabolic research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2,2-dimethylpropanoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 64241-77-6 | [3] |

| Molecular Formula | C₅H₉FO₂ | [3] |

| Molecular Weight | 120.12 g/mol | [3] |

| IUPAC Name | 3-fluoro-2,2-dimethylpropanoic acid | [3] |

| Appearance | Solid | - |

| Boiling Point | 190.6 ± 10.0 °C at 760 mmHg | - |

| pKa | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

While the original synthesis of non-radiolabeled 3-Fluoro-2,2-dimethylpropanoic acid is not detailed in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for introducing fluorine at a specific position is through nucleophilic substitution of a suitable leaving group.

A detailed experimental protocol for the radiosynthesis of 3-[¹⁸F]-Fluoro-2,2-dimethylpropanoic acid ([¹⁸F]FPIA) has been published and is crucial for its application in PET imaging.

Radiosynthesis of 3-[¹⁸F]-Fluoro-2,2-dimethylpropanoic Acid ([¹⁸F]FPIA)

The radiosynthesis of [¹⁸F]FPIA is a two-step process starting from a tosylated precursor, Methyl 2,2-dimethyl-3-(tosyloxy)propanoate.

Step 1: Nucleophilic Fluorination

Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted into a reaction vessel. The fluoride is then dried azeotropically. The precursor, Methyl 2,2-dimethyl-3-(tosyloxy)propanoate, is added in a suitable solvent (e.g., DMF), and the reaction mixture is heated to facilitate nucleophilic substitution of the tosyl group with [¹⁸F]fluoride.

Step 2: Saponification (Hydrolysis)

The resulting [¹⁸F]-fluorinated ester intermediate is then hydrolyzed using a base, such as sodium hydroxide, to yield the final product, [¹⁸F]FPIA. The reaction is subsequently neutralized with an acid.

A detailed protocol is provided below, based on the work of Pisaneschi et al. (2013).

Experimental Protocol: Radiosynthesis of [¹⁸F]FPIA

-

Materials:

-

Aqueous [¹⁸F]fluoride

-

QMA cartridge

-

K₂CO₃ solution

-

Kryptofix 2.2.2 (K₂₂₂)

-

Methyl 2,2-dimethyl-3-(tosyloxy)propanoate (precursor)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (1M)

-

Hydrochloric acid (HCl) solution (1M)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Semi-preparative HPLC system

-

-

Procedure:

-

Trap aqueous [¹⁸F]fluoride on a QMA cartridge.

-

Elute the [¹⁸F]fluoride into a 2 mL Wheaton vial using a solution of K₂CO₃ and K₂₂₂.

-

Dry the fluoride at 120 °C with the aid of an azeotropic distillation with acetonitrile.

-

Add the precursor (8 mg) dissolved in DMF (300 µL) to the dried [¹⁸F]fluoride.

-

Heat the reaction mixture at 105 °C for 10 minutes.

-

Cool the reaction mixture to 30 °C.

-

Quench the reaction with water and purify the labeled intermediate, [¹⁸F]-methyl-3-fluoro-2,2-dimethylpropanoate, using semi-preparative HPLC.

-

Add 1M NaOH (200 µL) to the collected fraction containing the intermediate and heat at 60 °C for 5 minutes.

-

Cool the mixture to room temperature and neutralize with 1M HCl.

-

Remove ethanol under vacuum at 45 °C.

-

Add PBS to achieve a neutral pH and the desired concentration for injection.

-

Biological Activity and Mechanism of Action

3-Fluoro-2,2-dimethylpropanoic acid, in its radiolabeled form, serves as a tracer for fatty acid metabolism. The underlying principle is that, like its parent compound pivalic acid, it is taken up by cells and enters the initial steps of the fatty acid oxidation pathway.[1][2]

The proposed metabolic pathway involves the conversion of FPIA to its coenzyme A (CoA) ester, FPIA-CoA, which can then form a carnitine ester. This metabolic trapping mechanism is thought to be responsible for the retention of the radiotracer in cells with active fatty acid metabolism, such as certain cancer cells.

Preclinical Evaluation of [¹⁸F]FPIA

Extensive preclinical studies have been conducted to evaluate the potential of [¹⁸F]FPIA as a PET imaging agent for cancer detection. These studies have provided valuable quantitative data on its uptake in various cancer cell lines and in vivo tumor models.

In Vitro Uptake Studies

The uptake of [¹⁸F]FPIA was assessed in murine EMT6 breast adenocarcinoma cells. The results demonstrated rapid accumulation of the tracer within these cancer cells.

In Vivo Imaging and Biodistribution

In vivo PET imaging studies were performed in mice bearing various tumor xenografts. [¹⁸F]FPIA showed significant tumor localization. A comparison of [¹⁸F]FPIA and [¹⁸F]FDG uptake in different tumor models revealed the potential advantages of [¹⁸F]FPIA in specific cancer types.

The biodistribution data from these studies are summarized in Table 2.

| Tumor Model | Radiotracer | Tumor Uptake (%ID/g at 60 min) | Reference |

| EMT6 (murine breast adenocarcinoma) | [¹⁸F]FPIA | 9.1 ± 0.5 | [1] |

| BT474 (human breast adenocarcinoma) | [¹⁸F]FPIA | 7.6 ± 1.2 | [1] |

| DU145 (human prostate cancer) | [¹⁸F]FPIA | Significantly higher than [¹⁸F]FDG | [1] |

| U87 (human glioma) | [¹⁸F]FPIA | Superior tumor-to-brain ratio vs. [¹⁸F]FDG | [1] |

Workflow for Preclinical Evaluation of a Novel Radiotracer

References

An In-depth Technical Guide to the Structural Analogs of 3-Fluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2,2-dimethylpropanoic acid is a small, fluorinated carboxylic acid. The presence of a fluorine atom, the most electronegative element, can significantly alter the physicochemical properties of organic molecules.[1] Strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The 2,2-dimethyl substitution provides steric bulk adjacent to the carboxylic acid, which can influence its reactivity and interaction with biological targets. This guide explores the design, proposed synthesis, and potential biological evaluation of structural analogs of 3-Fluoro-2,2-dimethylpropanoic acid, providing a framework for the development of novel chemical entities for research and therapeutic applications.

Rationale for Analog Design

The design of structural analogs of 3-Fluoro-2,2-dimethylpropanoic acid is predicated on established principles in medicinal chemistry, primarily focusing on the strategic manipulation of its key structural features: the fluoromethyl group, the gem-dimethyl group, and the carboxylic acid moiety. The introduction of fluorine can modulate the acidity (pKa) of the carboxylic acid and introduce a favorable metabolic profile.[3] The exploration of bioisosteric replacements for the carboxylic acid group is a common strategy to overcome potential liabilities such as poor membrane permeability and rapid metabolism.[4][5]

The logical workflow for designing and evaluating novel analogs is depicted below.

Proposed Structural Analogs

Based on the principles outlined above, a series of structural analogs are proposed. These are categorized by the region of modification.

Modification of the Fluoroalkyl Chain

Variations in the fluorination pattern of the side chain can fine-tune the electronic properties and metabolic stability of the molecule.

| Compound ID | Structure | Rationale |

| A-1 | 3,3-Difluoro-2,2-dimethylpropanoic acid | Increased lipophilicity and metabolic stability. |

| A-2 | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | Potentially enhanced binding affinity through favorable interactions of the trifluoromethyl group. |

| A-3 | 3-Chloro-2,2-dimethylpropanoic acid | Exploration of alternative halogen substitutions. |

| A-4 | 3-Methoxy-2,2-dimethylpropanoic acid | Introduction of a hydrogen bond acceptor. |

Modification of the gem-Dimethyl Group

Altering the steric bulk at the alpha-position can impact the orientation of the molecule within a binding pocket and its metabolic susceptibility.

| Compound ID | Structure | Rationale |

| B-1 | 1-(Fluoromethyl)cyclopropanecarboxylic acid | Introduction of conformational rigidity. |

| B-2 | 1-(Fluoromethyl)cyclopentanecarboxylic acid | Altered ring size to probe spatial requirements of a target. |

| B-3 | 3-Fluoro-2-methyl-2-phenylpropanoic acid | Introduction of an aromatic moiety for potential pi-stacking interactions. |

Carboxylic Acid Bioisosteres

Replacement of the carboxylic acid with bioisosteric groups can improve pharmacokinetic properties and potentially introduce novel biological activities. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[4]

| Compound ID | Structure | Bioisostere | Rationale |

| C-1 | 5-(1-Fluoro-2-methylpropan-2-yl)-1H-tetrazole | Tetrazole | Mimics the acidity and hydrogen bonding pattern of a carboxylic acid with improved metabolic stability and cell permeability.[5] |

| C-2 | 3-Fluoro-N-hydroxy-2,2-dimethylpropanamide | Hydroxamic acid | Can act as a metal chelator, relevant for metalloenzyme targets. |

| C-3 | 1-(Fluoromethyl)ethanesulfonyl chloride | Sulfonyl halide | Precursor for sulfonamides and sulfonic acids. |

| C-4 | 1-(Fluoromethyl)ethanesulfonamide | Sulfonamide | A less acidic bioisostere. |

Proposed Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the proposed analogs are crucial for reproducibility and accurate interpretation of results.

General Synthetic Workflow

A generalized synthetic approach for the proposed analogs is outlined below. Specific reaction conditions would require optimization for each target molecule.

Protocol 4.1.1: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (A-2)

-

Step 1: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol. To a solution of 2,2-dimethyl-3-oxobutanal (1.0 eq) in a suitable solvent such as dichloromethane, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the trifluoromethyl ketone. Subsequent reduction with a reducing agent like sodium borohydride will yield the desired alcohol.

-

Step 2: Oxidation to the Carboxylic Acid. To a solution of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride, add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate. Stir the reaction at room temperature for 24 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Protocol 4.1.2: Synthesis of 5-(1-Fluoro-2-methylpropan-2-yl)-1H-tetrazole (C-1)

-

Step 1: Synthesis of 3-Fluoro-2,2-dimethylpropanenitrile. 3-Fluoro-2,2-dimethylpropan-1-ol is first converted to the corresponding bromide or tosylate. This intermediate is then reacted with sodium cyanide in a polar aprotic solvent like DMSO to yield the nitrile.

-

Step 2: Tetrazole Formation. The nitrile (1.0 eq) is dissolved in a suitable solvent like toluene, and sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) are added. The mixture is heated to reflux for 24 hours. After cooling, the reaction is acidified with hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Proposed Biological Evaluation

The biological activities of the synthesized analogs would be assessed using a tiered screening approach.

Protocol 4.2.1: In vitro Metabolic Stability Assay

-

Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The in vitro half-life (t½) is calculated from the disappearance rate of the compound.

Protocol 4.2.2: General Enzyme Inhibition Assay (Example: a Hydrolase)

-

Prepare a solution of the target enzyme in a suitable assay buffer.

-

Add the test compound at various concentrations to the enzyme solution and pre-incubate for a specified time.

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.

-

Calculate the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel structural analogs of 3-Fluoro-2,2-dimethylpropanoic acid. By systematically modifying its core structure and employing established medicinal chemistry principles, it is possible to generate a library of compounds with diverse physicochemical and pharmacological properties. The proposed synthetic routes and biological assays offer a starting point for researchers to explore the potential of these analogs in various therapeutic areas. Further investigation into the structure-activity relationships of these compounds will be crucial for the identification of lead candidates with optimized properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-2,2-dimethylpropanoic acid (CAS No. 64241-77-6), a compound of interest in chemical research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Fluoro-2,2-dimethylpropanoic acid is presented below. These properties are essential for understanding its behavior and for making informed decisions regarding its handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₉FO₂ | [1][2][3] |

| Molecular Weight | 120.12 g/mol | [1][2] |

| CAS Number | 64241-77-6 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 190.6 ± 10.0 °C (Predicted) | [4][5] |

| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 4.01 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1] |

Hazard Identification and Classification

3-Fluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Danger |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage | Danger |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Danger |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | Danger |

Primary Hazards:

-

Irritant: May cause respiratory irritation.[2]

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

Experimental Protocols: Safe Handling and Personal Protective Equipment

Strict adherence to safety protocols is mandatory when handling 3-Fluoro-2,2-dimethylpropanoic acid. The following sections detail the necessary personal protective equipment and safe handling procedures.

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure and ensure personal safety.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and dust, which can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Silver Shield) and a lab coat. | To prevent skin contact, which can cause severe burns. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | To prevent inhalation of harmful dust or vapors. |

| Body Protection | A chemically resistant apron or coveralls may be necessary for larger quantities or when there is a significant risk of splashing. | To provide an additional layer of protection against skin contact. |

General Handling Protocol

This workflow outlines the standard procedure for safely handling 3-Fluoro-2,2-dimethylpropanoic acid in a laboratory setting.

Standard Laboratory Handling Workflow

Methodology:

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[7][8] Ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Gather all required chemicals, glassware, and equipment.

-

Handling: Conduct all manipulations of the solid compound within a certified chemical fume hood to avoid inhalation of dust.[7] When weighing, use a draft shield if necessary to prevent dispersal. Transfer the compound carefully to the reaction vessel, avoiding spillage. When dissolving, add solvents slowly to control any potential exothermic reactions.

-

Cleanup and Storage: After handling, decontaminate all surfaces and equipment. Dispose of waste, including contaminated PPE, in a clearly labeled, sealed container for hazardous chemical waste.[7] Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following table outlines the immediate first aid steps to be taken in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.[7] Wash clothing before reuse.[7] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7] |

Accidental Release Measures

This workflow details the steps to take in the event of a spill.

Accidental Spill Response Workflow

Methodology:

-

Initial Response: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor. Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: Ensure the area is well-ventilated, preferably within a fume hood.[8] For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7][8] Do not let the product enter drains.[8]

-

Final Steps: Clean the spill area thoroughly with soap and water. Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with institutional and local regulations.[7] Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, designated as a corrosives area.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

This guide is intended to provide a comprehensive overview of the safety and handling procedures for 3-Fluoro-2,2-dimethylpropanoic acid. It is not a substitute for a thorough understanding of the specific Safety Data Sheet provided by the supplier and for proper laboratory safety training. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | CID 13093954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 3-Fluoro-2,2-dimethyl-propionic acid | 64241-77-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2,2-dimethylpropanoic acid is a halogenated carboxylic acid of interest in various chemical and pharmaceutical research areas. Understanding its solubility profile is critical for applications ranging from reaction chemistry and formulation development to ADME (absorption, distribution, metabolism, and excretion) studies in drug discovery. This document outlines the expected solubility characteristics, provides detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Fluoro-2,2-dimethylpropanoic acid is presented below. These properties provide a basis for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₉FO₂ | [1][2] |

| Molecular Weight | 120.12 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Boiling Point | 190.6 ± 10.0 °C (Predicted) | [1] |

| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

| LogP | 1.0667 (Predicted) | [2] |

Predicted Solubility Profile

Based on its structure—a short-chain carboxylic acid with a polar carboxyl group and a relatively nonpolar fluorinated alkyl chain—3-Fluoro-2,2-dimethylpropanoic acid is expected to exhibit moderate solubility in aqueous solutions and higher solubility in organic solvents. The presence of the carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Quantitative Solubility Data (Hypothetical)

The following table illustrates how quantitative solubility data for 3-Fluoro-2,2-dimethylpropanoic acid would be presented. The values are hypothetical and serve as a template for experimental results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water (pH 3.0) | 25 | - | - | Shake-flask |

| Water (pH 7.4) | 25 | - | - | Shake-flask |

| Phosphate-Buffered Saline (PBS) | 25 | - | - | Shake-flask |

| Methanol | 25 | - | - | Shake-flask |

| Ethanol | 25 | - | - | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | - | - | Shake-flask |

| Acetone | 25 | - | - | Shake-flask |

| Acetonitrile | 25 | - | - | Shake-flask |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of 3-Fluoro-2,2-dimethylpropanoic acid in various solvents.

Materials:

-

3-Fluoro-2,2-dimethylpropanoic acid (solid)

-

Selected solvents (e.g., water, PBS, methanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Fluoro-2,2-dimethylpropanoic acid to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Fluoro-2,2-dimethylpropanoic acid of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 3-Fluoro-2,2-dimethylpropanoic acid in the diluted supernatant samples.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of a compound like 3-Fluoro-2,2-dimethylpropanoic acid.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical workflow for qualitative solubility classification.

References

A Theoretical and Computational Investigation of 3-Fluoro-2,2-dimethylpropanoic Acid: A Methodological Whitepaper

For immediate release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Fluoro-2,2-dimethylpropanoic acid. In the absence of extensive published theoretical research on this specific molecule, this paper outlines a robust framework for its computational analysis, drawing upon established methods for fluorinated carboxylic acids. This document is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of novel chemical entities.

Introduction

3-Fluoro-2,2-dimethylpropanoic acid is a halogenated carboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and gem-dimethyl groups on the propanoic acid backbone is expected to significantly influence its physicochemical properties, including acidity, conformational preferences, and reactivity. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the molecular structure, vibrational spectra, and electronic properties that govern its behavior. This guide details the proposed computational protocols for such an investigation.

Computational Methodology

A thorough theoretical investigation of 3-Fluoro-2,2-dimethylpropanoic acid would involve a multi-step computational workflow. Density Functional Theory (DFT) is a suitable and widely used method for such studies, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Given the presence of rotatable bonds, a conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of 3-Fluoro-2,2-dimethylpropanoic acid is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various stable conformers.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms, and polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the workflow for determining the most stable conformer.